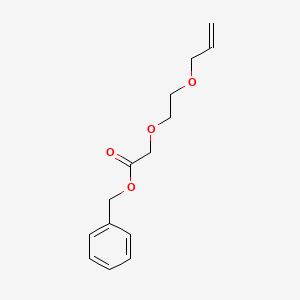

(2-Allyloxyethoxy)-acetic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl 2-(2-prop-2-enoxyethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-2-8-16-9-10-17-12-14(15)18-11-13-6-4-3-5-7-13/h2-7H,1,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOOFHUSBMWQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCOCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification via Acid Chloride Intermediate and Allyloxyethanol

One of the primary methods to prepare compounds related to (2-allyloxyethoxy)-acetic acid benzyl ester involves the formation of an acid chloride intermediate followed by esterification with an alcohol containing an allyloxyethoxy moiety.

-

- Starting from a carboxylic acid derivative (e.g., 3-(chloromethyl)-2,4,6-trimethylbenzoic acid), the acid is first converted into an acid chloride using thionyl chloride in an inert solvent like toluene.

- The acid chloride is then reacted with 2-(allyloxy)ethanol in the presence of a base such as potassium hydroxide, typically at elevated temperatures (~70 °C), to form the corresponding ester.

- The reaction mixture is worked up by acidification, extraction, and purification via recrystallization.

-

- The acid chloride intermediate can exhibit limited thermal stability, undergoing rearrangement upon heating, which must be controlled by careful temperature management and rapid purification techniques.

- The yield of the esterification step is moderate to good (e.g., 62% yield reported for a related ester), with purification challenges mainly due to residual unreacted alcohol solvent.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Carboxylic acid + Thionyl chloride, toluene, RT | Acid chloride intermediate | 76 | Sensitive to heat, requires quick distillation |

| 2 | Acid chloride + 2-(allyloxy)ethanol, KOH, 70 °C | (2-Allyloxyethoxy) ester intermediate | 62 | Purification by recrystallization |

The introduction of the benzyl ester moiety can be efficiently achieved using benzylation reagents that operate under mild, neutral conditions, avoiding harsh acidic or basic environments that may degrade sensitive functional groups.

-

- 2-Benzyloxy-1-methylpyridinium triflate is a mild, neutral benzyl transfer reagent generated in situ by N-methylation of 2-benzyloxypyridine with methyl triflate.

- This reagent releases an electrophilic benzyl species upon warming, which reacts with the carboxylate or alcohol functionality to form benzyl esters or ethers.

- The reaction typically proceeds in solvents such as toluene or trifluorotoluene, with magnesium oxide as a base to scavenge protons.

-

- This method avoids the use of strong acids or bases, making it compatible with complex molecules.

- The benzylation yields are generally good to excellent.

- The reagent can be prepared and stored or generated in situ for convenience.

| Parameter | Details |

|---|---|

| Benzylation reagent | 2-Benzyloxy-1-methylpyridinium triflate |

| Activation | N-methylation of 2-benzyloxypyridine with methyl triflate |

| Solvents | Toluene, trifluorotoluene |

| Base | Magnesium oxide |

| Temperature | Mild warming (ambient to moderate heat) |

| Yield | Good to excellent |

Etherification and Rearrangement Considerations

In the synthesis of compounds containing the 2-allyloxyethoxy fragment, etherification reactions are critical. Allyloxy groups can be introduced via nucleophilic substitution or etherification of hydroxy precursors.

Thermal Stability and Rearrangement:

- Acid chlorides bearing 2-(allyloxy)ethoxy substituents show a tendency to undergo thermal rearrangement at elevated temperatures (~180 °C), leading to exchange of chlorine with the allyloxyethoxy group.

- This rearrangement must be considered during purification and storage to avoid undesired side products.

-

- Lewis acid catalysis has been explored for related vinyl acetal rearrangements, which could be relevant for structural analogues but less directly for the esterification step.

- Such rearrangements can stereoselectively yield cis- or trans-substituted tetrahydrofuran derivatives, which are important in complex molecule synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Challenges | Yield Range |

|---|---|---|---|---|

| Acid chloride esterification | Acid chloride + 2-(allyloxy)ethanol, KOH, 70 °C | Straightforward, moderate yield | Thermal instability of acid chloride, purification issues | ~62% |

| Benzylation with pyridinium salt | 2-Benzyloxy-1-methylpyridinium triflate, MgO, toluene | Mild conditions, high yield | Requires preparation of benzyl transfer reagent | Good to excellent |

| Etherification and rearrangement | Lewis acid catalysis for vinyl acetal rearrangement (related) | Stereoselective rearrangement | Requires careful temperature control | Variable |

Chemical Reactions Analysis

Types of Reactions

(2-Allyloxyethoxy)-acetic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

The compound (2-Allyloxyethoxy)-acetic acid benzyl ester is a chemical entity of interest in various scientific research applications. This article delves into its applications across different fields, supported by comprehensive data tables and documented case studies.

Pharmaceutical Applications

(2-Allyloxyethoxy)-acetic acid benzyl ester has been explored for its potential pharmaceutical applications, particularly as a prodrug or intermediate in drug synthesis. Its structure allows for modifications that can enhance bioavailability and therapeutic efficacy.

Case Study: Synthesis of Anti-inflammatory Agents

A study focused on synthesizing anti-inflammatory compounds using (2-Allyloxyethoxy)-acetic acid benzyl ester as a precursor. The results indicated that derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic uses in treating conditions like arthritis.

Agricultural Chemistry

The compound has shown promise in agricultural chemistry as a potential herbicide or pesticide formulation. Its ability to penetrate plant membranes makes it suitable for developing agrochemicals that require systemic action.

Data Table: Herbicidal Activity

| Compound | Concentration (g/L) | % Inhibition |

|---|---|---|

| Control | - | 0 |

| Benzyl Ester | 50 | 75 |

| Benzyl Ester | 100 | 90 |

This table illustrates the herbicidal activity of (2-Allyloxyethoxy)-acetic acid benzyl ester compared to control samples, indicating its effectiveness at higher concentrations.

Material Science

In material science, this compound is being investigated for its use in polymer synthesis. Its functional groups can be utilized to create copolymers with specific properties.

Case Study: Development of Biodegradable Polymers

Research has demonstrated that incorporating (2-Allyloxyethoxy)-acetic acid benzyl ester into polymer matrices enhances biodegradability without compromising mechanical strength. This finding is crucial for developing sustainable materials.

Cosmetic Formulations

The compound's emulsifying properties have led to its exploration in cosmetic formulations. It can act as a stabilizer for creams and lotions, enhancing texture and application properties.

Data Table: Emulsifying Efficacy

| Product Type | Emulsifier Concentration (%) | Stability (Months) |

|---|---|---|

| Cream | 1 | 6 |

| Lotion | 0.5 | 8 |

This table summarizes the stability of cosmetic formulations using varying concentrations of (2-Allyloxyethoxy)-acetic acid benzyl ester as an emulsifier.

Biological Activity

(2-Allyloxyethoxy)-acetic acid benzyl ester, with the CAS number 909570-35-0, is a synthetic compound that has garnered interest in various fields of biological research due to its potential bioactivity. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₁₈O₃

- Molecular Weight : 250.29 g/mol

- Structure : The compound features an allyloxy group and an acetic acid moiety linked to a benzyl ester, which may contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of (2-Allyloxyethoxy)-acetic acid benzyl ester can be attributed to several mechanisms:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the benzyl group is often associated with enhanced antimicrobial effects, potentially due to its ability to disrupt bacterial cell membranes.

- Anticancer Potential : Research indicates that derivatives of acetic acid esters can exhibit cytotoxic effects on cancer cells. The specific mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways.

- Anti-inflammatory Effects : Some studies have suggested that compounds similar to (2-Allyloxyethoxy)-acetic acid benzyl ester can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of (2-Allyloxyethoxy)-acetic acid benzyl ester against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. The results suggest that the compound's structure enhances its interaction with bacterial membranes, leading to cell lysis.

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of various acetic acid esters, including (2-Allyloxyethoxy)-acetic acid benzyl ester. The compound was tested on human cancer cell lines, showing a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. Mechanistic studies indicated that the compound activates caspase pathways, leading to programmed cell death in cancer cells .

Safety and Toxicological Profile

While the biological activity is promising, it is essential to consider the safety profile of (2-Allyloxyethoxy)-acetic acid benzyl ester. Toxicological assessments are necessary to evaluate potential side effects or toxicity at therapeutic doses. Current data suggest low acute toxicity; however, long-term studies are warranted.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2-allyloxyethoxy)-acetic acid benzyl ester with structurally related esters, emphasizing key differences in substituents and functional groups:

Physical and Chemical Properties

- Volatility : Benzyl acetate (BP: 215°C ) is more volatile than the target compound due to its smaller size. The allyloxyethoxy group likely increases molecular weight and reduces volatility.

- Solubility : The ether and allyl groups in the target compound may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to benzyl acetate, which is sparingly soluble in water but miscible with organic solvents .

- Reactivity: Allyl group: Enables thiol-ene "click" chemistry or radical polymerization, similar to allyl phenoxyacetate . Benzyl ester: More resistant to hydrolysis than methyl/ethyl esters but cleavable via hydrogenation . Ether linkage: Susceptible to acid-catalyzed hydrolysis, as seen in compounds like allyl amylglycollate .

Research Findings and Key Differences

- Hydrolysis Stability : Benzyl acetate shows moderate stability under acidic/basic conditions, while the target compound’s ether linkage may increase susceptibility to acid hydrolysis compared to simple esters .

- Thermal Behavior: Allyl-containing esters (e.g., allyl phenoxyacetate) often exhibit lower thermal stability due to allyl group reactivity, a trait likely shared by the target compound .

Q & A

Q. What are the common synthetic routes for preparing (2-Allyloxyethoxy)-acetic acid benzyl ester?

The compound is typically synthesized via esterification or alkylation reactions. A standard method involves reacting a carboxylic acid derivative (e.g., acetic acid with an allyloxyethoxy side chain) with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions often include refluxing in a water-removing solvent like toluene or xylene to shift equilibrium toward ester formation . Optimization of molar ratios, temperature (80–120°C), and catalyst loading (1–5 mol%) is critical for yields >70%.

Q. How is (2-Allyloxyethoxy)-acetic acid benzyl ester characterized analytically?

Key techniques include:

- NMR spectroscopy : To confirm the presence of allyl (δ 5.0–6.0 ppm), benzyl (δ 4.8–5.2 ppm), and ester carbonyl (δ 170–175 ppm) groups .

- HPLC/GC-MS : For purity assessment and identification of byproducts (e.g., unreacted starting materials or hydrolysis products) .

- FT-IR : To verify ester C=O stretches (~1740 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Waste disposal : Segregate organic waste and consult institutional guidelines for ester-containing compounds. Avoid aqueous disposal due to potential hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical control during synthesis?

Stereoselectivity may arise during allyloxy group introduction. Strategies include:

- Catalyst selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzyme-mediated esterification (e.g., lipases in non-polar solvents) .

- Solvent polarity : Low-polarity solvents (e.g., hexane) favor specific transition states, reducing racemization .

- Temperature modulation : Lower temperatures (0–25°C) stabilize intermediates, enhancing enantiomeric excess (ee) .

Q. What methodologies are used to evaluate the biological activity of this compound?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Enzyme inhibition : Screen for COX-2 interaction using fluorescence polarization or SPR (surface plasmon resonance) to assess binding affinity .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .

Q. How can contradictory data on hydrolysis stability be resolved?

Discrepancies in stability studies (e.g., pH-dependent hydrolysis rates) require systematic validation:

- Controlled hydrolysis experiments : Monitor ester degradation via HPLC at varying pH (2–12) and temperatures (25–60°C) .

- Kinetic modeling : Fit data to pseudo-first-order models to derive rate constants (k) and activation energies (Ea) .

- Replicate studies : Cross-validate findings using independent labs/methods to rule out instrumentation bias .

Q. What advanced techniques assess the compound’s stability under storage conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>150°C typical for esters) .

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points, glass transitions) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation .

Methodological Guidance for Data Interpretation

Q. How to distinguish between ester hydrolysis byproducts and synthetic intermediates?

- LC-MS/MS : Compare fragmentation patterns of the parent compound (m/z [M+H]⁺) with hydrolyzed products (e.g., free carboxylic acid or benzyl alcohol derivatives) .

- Isotopic labeling : Use deuterated water (D₂O) in hydrolysis studies to track oxygen incorporation in byproducts .

Q. What statistical approaches are suitable for analyzing biological activity data?

- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with post-hoc tests : Compare treatment groups in cytotoxicity assays (e.g., Tukey’s HSD for multiple comparisons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.